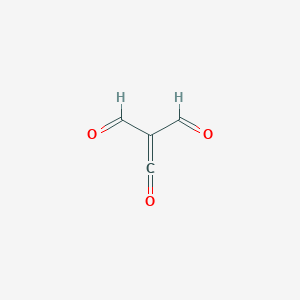
(Oxomethylidene)propanedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Oxomethylidene)propanedial is a chemical compound with the molecular formula C4H4O3. It is an organic compound that features both aldehyde and ketone functional groups, making it a versatile intermediate in various chemical reactions. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and potential for forming complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Oxomethylidene)propanedial can be synthesized through several methods. One common approach involves the oxidation of 1,3-propanediol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic oxidation of glycerol. This process involves the use of metal catalysts, such as copper or silver, to facilitate the oxidation reaction. The reaction is carried out in a continuous flow reactor to ensure efficient production and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (Oxomethylidene)propanedial undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can react with this compound under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Oxomethylidene)propanedial has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Oxomethylidene)propanedial involves its reactivity with various nucleophiles and electrophiles. The aldehyde and ketone functional groups allow it to participate in a wide range of chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
1,2-Propanediol: A diol with similar reactivity but lacks the aldehyde functional group.
1,3-Propanediol: Another diol with similar properties but different reactivity due to the absence of the aldehyde group.
Glycerol: A triol that can be oxidized to form (Oxomethylidene)propanedial.
Uniqueness: this compound is unique due to the presence of both aldehyde and ketone functional groups, which provide it with a distinct reactivity profile. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that lack one of these functional groups.
Propriétés
Numéro CAS |
477936-86-0 |
|---|---|
Formule moléculaire |
C4H2O3 |
Poids moléculaire |
98.06 g/mol |
InChI |
InChI=1S/C4H2O3/c5-1-4(2-6)3-7/h1-2H |
Clé InChI |
OABHLQCCGIGWLQ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(=C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Pentyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14245748.png)

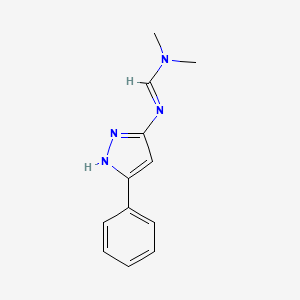
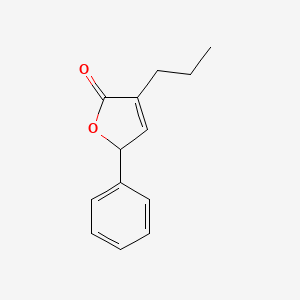
![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
![Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester](/img/structure/B14245767.png)
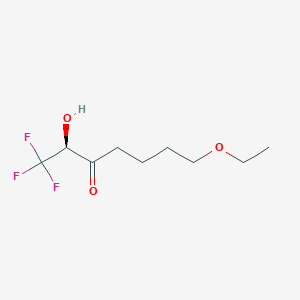
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)
![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
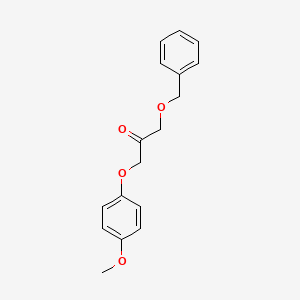
![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
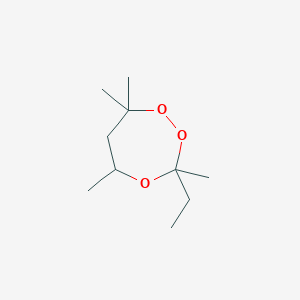
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-N,N-dimethyl-](/img/structure/B14245822.png)
